molecular formula C11H11N3O2 B3434420 5-P-Tolylisoxazole-3-carbohydrazide CAS No. 92289-74-2

5-P-Tolylisoxazole-3-carbohydrazide

Cat. No. B3434420
CAS RN: 92289-74-2
M. Wt: 217.22 g/mol
InChI Key: NSPQHSQLLNCICM-UHFFFAOYSA-N
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Description

5-P-Tolylisoxazole-3-carbohydrazide is a chemical compound with the molecular formula C11H11N3O2 . It is also known by other synonyms such as SALOR-INT L482617-1EA, 5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXYLIC ACID HYDRAZIDE, and 3-Isoxazolecarboxylic acid, 5-(4-methylphenyl)-, hydrazide .


Synthesis Analysis

The synthesis of isoxazoles, including 5-P-Tolylisoxazole-3-carbohydrazide, often involves metal-free synthetic routes . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized by reaction of 5- (3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids in phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of 5-P-Tolylisoxazole-3-carbohydrazide can be analyzed using tools like MolView . The structural formula editor in MolView allows you to draw a molecule and convert it into a 3D model .

properties

IUPAC Name

5-(4-methylphenyl)-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)10-6-9(14-16-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQHSQLLNCICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-P-Tolylisoxazole-3-carbohydrazide

CAS RN

92289-74-2
Record name 5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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